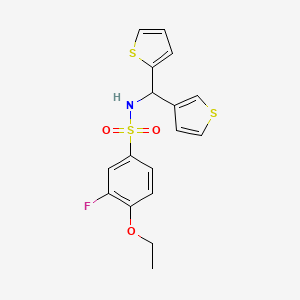

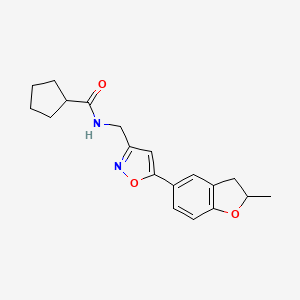

![molecular formula C19H9Cl3F3N3 B2879113 5-(3-氯苯基)-2-(3,4-二氯苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶 CAS No. 477848-55-8](/img/structure/B2879113.png)

5-(3-氯苯基)-2-(3,4-二氯苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that are part of the larger family of pyrazoles . They are characterized by a fused ring structure containing a pyrazole ring (a five-membered ring with two nitrogen atoms) and a pyrimidine ring (a six-membered ring with two nitrogen atoms) .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various methods. One efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . Another method involves the reaction of 3,5-diamino-4-nitropyrazole with asymmetrical β-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused ring structure containing a pyrazole ring and a pyrimidine ring . The exact structure would depend on the specific substituents attached to the ring.Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can participate in various chemical reactions. They can react with both nucleophilic and electrophilic reagents . The specific reactions would depend on the substituents present on the pyrazolo[1,5-a]pyrimidine molecule.科学研究应用

抗肿瘤活性

- 研究表明吡唑并[1,5-a]嘧啶衍生物在抗肿瘤活性中有效。例如,由吡唑并嘧啶合成的化合物表现出有希望的抗肿瘤特性 (Xin, 2012)。此外,特定的衍生物对人肺腺癌细胞系 A549 和人胃癌细胞系 MKN45 具有显着的抑制作用,表明具有显著的抗癌潜力 (Jin Liu 等人,2020 年)。

腺苷受体亲和力

- 吡唑并[3,4-d]嘧啶,一类嘌呤的吡唑类似物,表现出 A1 腺苷受体亲和力。这种特性在具有 3-氯苯基基团的化合物中尤为突出,表明其在受体靶向治疗中的潜力 (Harden, Quinn & Scammells, 1991)。

光物理性质

- 吡唑并[1,5-a]嘧啶的光物理性质已经得到研究,结果表明具有不同取代基的衍生物在固态和溶液态中表现出不同的吸收紫外-可见光和荧光性质。这使得它们成为材料科学中应用的有趣候选者,例如在光电子学中 (Stefanello 等人,2022 年)。

抗分枝杆菌活性

- 吡唑并[1,5-a]嘧啶-7-胺的衍生物已显示出对结核分枝杆菌生长的有希望的抑制作用,表明它们作为抗结核剂的潜力 (Sutherland 等人,2022 年)。

抗炎特性

- 某些吡唑并[1,5-a]嘧啶衍生物已被合成并评估其抗炎特性,一些化合物显示出比传统药物更高的活性和更好的治疗指数。值得注意的是,其中一些化合物没有溃疡生成活性,这是一个显着的优势 (Auzzi 等人,1983 年)。

抗溃疡活性

- 一系列吡唑并[1,5-a]嘧啶-7-酮已被合成并评估其在大鼠中抑制应激性胃溃疡的有效性,证明在治疗溃疡中具有潜在的治疗用途 (Doria 等人,1986 年)。

作用机制

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key enzyme involved in the regulation of cell growth and proliferation. By inhibiting this enzyme, the compound can effectively halt the growth of cancer cells .

Mode of Action

The compound interacts with EGFR-TK, inhibiting its activity. This inhibition prevents the phosphorylation of EGFR, a process that is necessary for the activation of downstream signaling pathways involved in cell proliferation .

Biochemical Pathways

By inhibiting EGFR-TK, the compound disrupts several downstream signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival, growth, and proliferation. Their disruption leads to the inhibition of these processes, effectively halting the growth of cancer cells .

Pharmacokinetics

The compound’s ability to inhibit p-glycoprotein suggests that it may have good bioavailability . P-glycoprotein is a transporter that can pump drugs out of cells, reducing their effectiveness. By inhibiting this transporter, the compound may be able to increase its own cellular uptake and efficacy .

Result of Action

The compound’s action results in significant anti-proliferative activity against cancer cells. It has been shown to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population. This compound also increases the percentage of apoptotic cells in a time-dependent manner .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy through drug-drug interactions. Additionally, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of certain enzymes .

属性

IUPAC Name |

5-(3-chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H9Cl3F3N3/c20-12-3-1-2-10(6-12)15-8-17(19(23,24)25)28-18(26-15)9-16(27-28)11-4-5-13(21)14(22)7-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHNJWSBJRYBOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H9Cl3F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

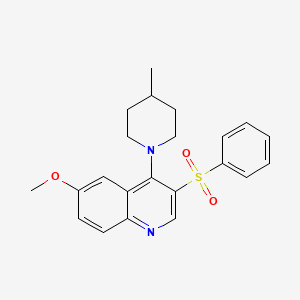

![2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2879035.png)

![Methyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2879038.png)

![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2879041.png)

![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879043.png)

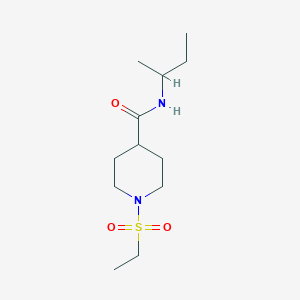

![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2879047.png)

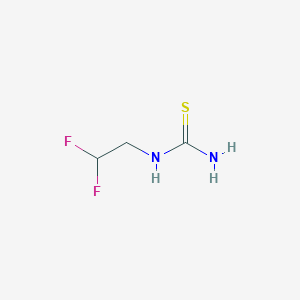

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol](/img/structure/B2879048.png)

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide](/img/structure/B2879050.png)

![1,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2879052.png)